molecular formula C10H16N2O3 B2947526 Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate CAS No. 1803570-32-2

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate

Cat. No.: B2947526
CAS No.: 1803570-32-2
M. Wt: 212.249
InChI Key: WKEXLUBNBRLXGU-UHFFFAOYSA-N
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Description

Product Overview Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate (CAS 1803570-32-2) is a synthetic carbamate derivative with the molecular formula C 10 H 16 N 2 O 3 and a molecular weight of 212.25 g/mol [ 1 ]. This compound serves as a versatile and high-purity chemical building block for advanced organic synthesis and drug discovery applications. Research Applications and Value As a carbamate derivative, this compound is of significant interest in medicinal chemistry. Carbamates are renowned for their excellent chemical and proteolytic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds, making them valuable amide bond surrogates in drug design [ 4 ]. The tert-butyl carbamate (Boc) group is a widely employed protecting group for amines in multi-step synthetic routes, while the 2-cyanoethyl and methyl substituents offer additional sites for chemical modification. Carbamate-based scaffolds are integral to many FDA-approved drugs, including protease inhibitors, anticonvulsants, and chemotherapeutic agents, underscoring the strategic value of this intermediate in developing novel bioactive molecules [ 4 ]. Safety and Handling This product is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Toxic to aquatic life with long-lasting effects) [ 1 . Researchers must consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended precautionary measures, including the use of appropriate personal protective equipment (PPE). Additional Information The compound's SMILES code is O=C(C(N(CCC#N)C)=O)OC(C)(C)C, and its MDL number is MFCD28023679 [ 1 ]. It is supplied with a minimum purity of 95% and should be stored according to the supplier's recommendations to maintain stability and purity [ 6 ]. Intended Use this compound is supplied strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

tert-butyl 2-[2-cyanoethyl(methyl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)8(13)12(4)7-5-6-11/h5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXLUBNBRLXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate typically involves the reaction of tert-butyl chloroformate with 2-cyanoethylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-butyl chloroformate+2-cyanoethylmethylaminetert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate\text{tert-butyl chloroformate} + \text{2-cyanoethylmethylamine} \rightarrow \text{this compound} tert-butyl chloroformate+2-cyanoethylmethylamine→tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate

The reaction is usually conducted in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate linkages. This modification can alter the activity and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) tert-Butyl-2-cyano-2-phenyl-2-triethylsiloxy acetate
  • Structure: Contains a tert-butyl ester, cyano group, phenyl ring, and triethylsiloxy substituent.
  • Synthesis: Prepared via reaction of acylsilane with tert-butyl cyanoformate in the presence of 18-crown-6, yielding 74% after purification .
  • Key Data : IR peaks at 2242 cm⁻¹ (C≡N stretch) and 1761 cm⁻¹ (ester C=O stretch).
  • Comparison : The triethylsiloxy group enhances steric hindrance, reducing reactivity compared to the methyl-substituted carbamoyl group in the target compound.
b) Ethyl ([(2-methoxyphenyl)methyl]carbamoyl)formate
  • Structure : Ethyl ester with a 2-methoxybenzyl carbamoyl group.
  • Commercial Availability : 2 suppliers (e.g., STK127275, AKOS003280948) .
  • Comparison : The ethyl ester lowers steric bulk compared to tert-butyl, increasing susceptibility to hydrolysis. The 2-methoxybenzyl group introduces aromaticity, altering solubility and UV activity.
c) tert-Butyl N-(2-cyanoethyl)carbamate
  • Structure: Lacks the methyl and formate groups but retains the tert-butyl and 2-cyanoethyl motifs.
  • Commercial Availability : 53 suppliers (CAS 53588-95-7), indicating broader industrial use .
  • Comparison : Simpler structure reduces synthetic complexity but limits functional versatility in multi-step reactions.

Reaction Efficiency and Stability

Compound Yield (%) Stability (pH 7) Key Reactivity
Target Compound N/A* High Acid-labile tert-butyl group; cyanoethyl enhances nucleophilicity
tert-Butyl-2-cyano-2-phenyl...acetate 74 Moderate Siloxy group stabilizes intermediates in Brook rearrangements
Ethyl (2-methoxybenzyl) derivative N/A Low Ethyl ester hydrolyzes rapidly under basic conditions

Commercial and Industrial Relevance

  • Target Compound: Limited supplier data suggest niche applications, likely in bespoke medicinal chemistry.
  • Ethyl Derivatives: Higher commercial availability (e.g., 53 suppliers for tert-butyl N-(2-cyanoethyl)carbamate) reflects utility in peptide synthesis and click chemistry .
  • Cost Considerations : Ethyl esters are generally cheaper (e.g., $119/5g for tert-butyl formate derivatives) , whereas siloxy-substituted analogs require costlier reagents.

Biological Activity

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate, with CAS number 1803570-32-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant studies highlighting its applications in various fields, particularly in medicinal chemistry.

This compound can be synthesized through several chemical pathways involving the reaction of tert-butyl formate with cyanoethyl and methyl carbamate derivatives. The synthesis typically requires controlled conditions to ensure high yield and purity. The compound features a carbamate functional group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with specific receptors, leading to altered signaling pathways that can influence cellular responses.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that carbamate derivatives can inhibit the growth of various bacterial strains. This suggests that this compound may possess similar properties, warranting further investigation.

Anticancer Potential

Preliminary studies have shown that certain carbamate compounds can induce cytotoxic effects on cancer cell lines. For example, analogs of carbamates have been tested for their ability to inhibit cancer cell proliferation, leading to cell cycle arrest or apoptosis. The specific effects of this compound on cancer cells remain to be fully elucidated but are promising based on the behavior of related compounds.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that certain carbamate derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Cytotoxicity in Cancer Cells : Research involving N-methyl carbamate derivatives showed significant cytotoxicity against HepG2 liver cancer cells, indicating that modifications in the carbamate structure can enhance biological activity.
  • Enzyme Inhibition Studies : Investigations into the inhibition of acetylcholinesterase (AChE) by carbamate compounds revealed varying degrees of inhibition, with some derivatives showing IC50 values lower than established drugs like rivastigmine. This suggests that this compound could be a candidate for further development as an AChE inhibitor.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionAChE inhibition with varying IC50

Q & A

Basic: What synthetic methodologies are recommended for preparing Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate, and how can reaction conditions be optimized?

Answer:
The synthesis of tert-butyl carbamate derivatives typically involves carbamate protection using tert-butyl dicarbonate [(Boc)₂O] under anhydrous conditions. For example, similar compounds (e.g., tert-butyl (2-acetylphenyl)carbamate) are synthesized via Boc protection in solvents like THF or CH₂Cl₂ with catalytic DMAP, achieving yields of 60–67% after refluxing for 12–24 hours . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve nucleophilic attack efficiency.
  • Catalyst use : DMAP accelerates Boc activation.
  • Temperature control : Reflux conditions enhance reaction rates but may require side-reaction monitoring.
    Characterize intermediates via LCMS (e.g., m/z 450 [M+H₂O]⁺ ) and HPLC (retention time tracking ).

Advanced: How can researchers resolve low yields caused by competing side reactions during synthesis?

Answer:
Side reactions (e.g., over-Boc protection or hydrolysis) can be mitigated by:

  • Stoichiometric precision : Limit [(Boc)₂O] excess to ≤3 equivalents to avoid di-Boc byproducts .
  • Acid scavengers : Use Amberlyst 15 resin post-synthesis to hydrolyze unwanted di-Boc intermediates .
  • In situ monitoring : Employ real-time HPLC (e.g., SQD-FA05 conditions ) to track reaction progress.
    Advanced purification techniques (e.g., flash chromatography with hexane/EtOAc gradients) isolate target compounds from byproducts .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • LCMS : Confirm molecular ion peaks (e.g., m/z 757 [M+H]⁺ ) and adducts (e.g., +H₂O or +Na⁺).
  • HPLC : Monitor retention times (e.g., 0.90–1.23 minutes under SQD-FA05 conditions ) for batch consistency.
  • NMR : Assign peaks for tert-butyl (δ ~1.4 ppm), cyanoethyl (δ ~2.5–3.5 ppm), and carbamate carbonyl (δ ~150–155 ppm).

Advanced: How should researchers interpret conflicting spectral data (e.g., LCMS vs. NMR) for structural validation?

Answer:

  • Cross-validation : Compare LCMS-derived molecular weight with NMR integration ratios (e.g., tert-butyl vs. methyl groups).
  • Tandem MS : Perform MS/MS fragmentation to confirm backbone connectivity, especially if unexpected adducts are observed.
  • Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers) using variable-temperature experiments.
    Contradictions may arise from impurities or ionization artifacts; orthogonal techniques (e.g., IR for carbonyl groups) add robustness .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Moisture control : Use desiccants (e.g., silica gel) and inert gas (N₂/Ar) overlays.
  • Light protection : Amber glass vials minimize photodegradation.
    Stability under these conditions is typically >6 months, but periodic HPLC analysis is advised .

Advanced: What decomposition pathways are plausible under extreme conditions (e.g., high temperature/pH)?

Answer:

  • Thermal degradation : Above 100°C, tert-butyl groups may cleave via retro-ene reactions, releasing isobutylene .
  • Hydrolysis : In acidic/basic conditions, carbamate bonds hydrolyze to form amines and CO₂. Monitor via pH-adjusted stability studies (e.g., 0.1M HCl/NaOH at 37°C for 48 hours) .
  • Oxidation : Cyanoethyl groups may oxidize to nitriles; track via LCMS (mass shifts +16 Da for hydroxylation) .

Basic: How can researchers address missing physicochemical data (e.g., melting point, solubility)?

Answer:

  • Experimental determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in common solvents (e.g., DMSO, EtOAc).
  • Predictive tools : Apply Abraham solvation parameters or COSMO-RS simulations for solubility estimates .
  • Literature analogs : Compare with structurally similar tert-butyl carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate ).

Advanced: What strategies are effective for reconciling contradictions in reported thermodynamic properties?

Answer:

  • Meta-analysis : Aggregate data from multiple sources (e.g., NIST thermochemical tables and patent literature ).
  • Ab initio calculations : Use Gaussian or ORCA to compute ΔfH°gas and compare with experimental values .
  • Error analysis : Assess measurement methodologies (e.g., calorimetry vs. computational) for systematic biases.

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods to limit inhalation exposure.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .
    Although not classified as hazardous, assume acute toxicity due to structural analogs (e.g., cyanide precursors) .

Advanced: How can researchers design ecotoxicological studies given limited environmental impact data?

Answer:

  • Read-across assessments : Use data from structurally related compounds (e.g., methyl formate’s CO₂/H₂O degradation ).
  • QSAR modeling : Predict biodegradation (e.g., EPI Suite ) and bioaccumulation potential.
  • Microcosm studies : Test aquatic toxicity using Daphnia magna or algal models at 0.1–10 mg/L concentrations .

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